3-(2-chloro-6-fluorobenzyl)-1-[(6-fluoro-2-pyridinyl)amino]-4-hydroxy-2(1H)-pyridinone
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Overview
Description
The compound “3-(2-chloro-6-fluorobenzyl)-1-[(6-fluoro-2-pyridinyl)amino]-4-hydroxy-2(1H)-pyridinone” is a complex organic molecule that contains several functional groups. It has a pyridinone ring, which is a type of heterocyclic compound, and it also contains fluorine and chlorine atoms, which are often found in pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridinone ring, a benzyl group, and several halogen atoms. The exact three-dimensional structure would depend on the specific arrangement of these groups in the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyridinone ring and the halogen atoms would likely make the compound relatively polar, which could affect its solubility in various solvents .
Scientific Research Applications
Synthesis and Antibacterial Activity
Research has explored the synthesis of compounds with structures similar to the specified compound, investigating their antibacterial activities. For example, studies on pyridonecarboxylic acids and their analogs have demonstrated the synthesis of molecules with potent antibacterial properties, highlighting the importance of amino- and hydroxy-substituted cyclic amino groups in enhancing activity. These compounds were found to be more active than existing antibacterial agents, indicating the potential for developing new therapeutic agents (Egawa et al., 1984).
Chemical Synthesis and Reactions
Several studies have focused on the chemical synthesis and reactions of compounds related to the specified molecule. For instance, research on the synthesis of functionalized 4H-pyrano[3,2-c]pyridines from 4-hydroxy-6-methyl-2-pyridone and their reactions has opened new routes to benzylidenebis[4-hydroxy-6-methyl-2(1H)-3-pyridinone]s, demonstrating the versatility of pyridone derivatives in chemical synthesis (Mekheimer et al., 1997).
Antitumor and Antiviral Activity
Compounds structurally similar to the one have been synthesized and tested for their antitumor and antiviral activities. Novel 3-substituted analogues of pyridinones have shown promise in preclinical models, illustrating the potential of these compounds in the treatment of various diseases. Despite mixed results in terms of efficacy, these studies underscore the therapeutic potential of pyridinone derivatives in medicine (Mcnamara et al., 1990).
Novel Complexes and Structural Characterization
Research into the synthesis of new lipophilic complexes of 3-hydroxy-4-pyridinonate iron(III) and their structural characterizations has provided insights into the design of molecules with specific chelation properties. These studies have implications for the development of therapeutic agents, particularly in treating conditions associated with metal ion imbalances (Schlindwein et al., 2006).
Fluorination and Regioselectivity
Investigations into the selective fluorination of pyridine derivatives, including 2-aminopyridines and pyridin-2(1H)-ones, have highlighted the impact of fluorination on enhancing regioselectivity and yield in chemical reactions. These studies contribute to the broader field of organic synthesis, offering methods for introducing fluorine into complex molecules efficiently (Zhou et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methyl]-1-[(6-fluoropyridin-2-yl)amino]-4-hydroxypyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClF2N3O2/c18-12-3-1-4-13(19)10(12)9-11-14(24)7-8-23(17(11)25)22-16-6-2-5-15(20)21-16/h1-8,24H,9H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHCCJINZVPOECO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC2=C(C=CN(C2=O)NC3=NC(=CC=C3)F)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClF2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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